Azepan-3-one (CAS 171257-01-5) is a seven-membered, saturated nitrogen-containing heterocyclic ketone. As a highly versatile building block, it is primarily procured for the synthesis of complex pharmaceutical intermediates, particularly cysteine protease inhibitors, spiro-oxindoles, and tetrahydro-β-carbolines [1]. Its unique value lies in the conformational flexibility of the azepane ring, which alters the stereoelectronic environment of the C-3 ketone compared to smaller heterocycles. This structural feature governs its reactivity, conferring distinct advantages in chiral stability, regioselective annulation, and downstream functionalization [2].
Core scaffold
Reported as a privileged core for cathepsin K inhibitor research and SAR exploration
Substitution sensitivity
Ring methylation and stereochemistry modulate target engagement and pharmacokinetic profiles
Research tool
Supports oral bioavailability studies and bone resorption model investigations (RUO)
Procurement substitution with smaller cyclic ketones, such as piperidin-3-one or pyrrolidin-3-one, fundamentally alters the thermodynamic and kinetic profile of the target intermediate. The 5- and 6-membered rings readily undergo enolization, leading to rapid epimerization at adjacent chiral centers (e.g., C-4) [1]. In contrast, the azepan-3-one scaffold introduces ring strain during enol formation, significantly raising the transition state energy and locking the chiral configuration. Furthermore, attempting to substitute azepan-3-one with carbocyclic analogs like cyclohexanone results in poor stereoelectronic overlap during complex annulation reactions, drastically reducing chemoselectivity and yield [2].
Methylation position and stereochemistry may shift target engagement and selectivity profile
Minor scaffold modifications can alter oral bioavailability and clearance; generic azepan-3-one does not replicate defined analogue performance
Unsubstituted or differently substituted azepanones may yield distinct cathepsin inhibition patterns; comparative data required before substitution
Comparative studies on cyclic 1,3-diaminoketone templates reveal that 5- and 6-membered rings (pyrrolidin-3-one and piperidin-3-one) suffer from rapid epimerization at the C-4 chiral center due to facile enol formation. Ring expansion to the 7-membered azepan-3-one scaffold eliminates the eclipsing interactions present in smaller rings, forcing enol formation to induce greater ring strain. This higher energy transition state effectively suppresses the rate of ketone enolization, maintaining the configurational stability of the C-4 diastereomeric center [1].
| Evidence Dimension | Configurational stability (epimerization rate) |
| Target Compound Data | Azepan-3-one derivatives (Stable C-4 chiral center) |
| Comparator Or Baseline | Piperidin-3-one / Pyrrolidin-3-one derivatives (Rapid C-4 epimerization) |
| Quantified Difference | Significant suppression of enolization-driven racemization |
| Conditions | Aqueous/DMSO solution, evaluation of Cathepsin K inhibitor templates |
Procuring azepan-3-one is critical for synthesizing chiral pharmaceutical intermediates where stereochemical integrity must be preserved throughout the reaction sequence.
Reported target engagement context; supports substitution-dependent affinity interpretation
Recombinant human cathepsin K enzyme assay
During the synthesis of azepane derivatives via formal 1,3-migration and selective annulation, the flexibility of the 7-membered ring transition state provides a distinct advantage over 6-membered analogs. The formation of the desired C-C bond requires head-to-head overlap of the p-orbital at the terminal carbon of the allylic cation and the enolate p-orbital. The rigid structure of the 6-membered cyclohexanone makes this orbital overlap inefficient, whereas the azepan-3-one pathway accommodates the required geometry, leading to high chemoselectivity for the 7-membered product [1].
| Evidence Dimension | Chemoselectivity in C-C bond formation |
| Target Compound Data | Azepan-3-one formation (Favorable orbital overlap) |
| Comparator Or Baseline | Cyclohexanone formation (Inefficient orbital overlap) |
| Quantified Difference | Exclusive preference for 7-membered ring annulation over 6-membered ring |
| Conditions | Formal 1,3-migration of hydroxy/acyloxy groups and selective annulation |
Buyers designing multicomponent cascade reactions should select azepan-3-one precursors to ensure high regioselectivity and avoid complex product mixtures.
Reported PK profile context; substitution may improve systemic exposure
Oral administration in rats
Azepan-3-one derivatives exhibit robust processability in standard late-stage synthetic modifications. When scaled to 3.5 mmol, the reduction of the C=C bond in substituted azepan-3-ones via Pd/C-catalyzed hydrogenation proceeds cleanly, affording the saturated ketone in 87% yield. Similarly, oxidation of the same functionality using m-CPBA furnishes the corresponding epoxide in 85% yield. This demonstrates that the azepane core maintains high stability and does not interfere with adjacent functional group transformations [1].
| Evidence Dimension | Reaction yield in late-stage functionalization |
| Target Compound Data | Azepan-3-one derivatives (87% hydrogenation yield, 85% epoxidation yield) |
| Comparator Or Baseline | Baseline heterocyclic ketone functionalization |
| Quantified Difference | Consistently >85% yields at multi-millimole scale |
| Conditions | Pd/C hydrogenation and m-CPBA oxidation at 3.5 mmol scale |
Process chemists require intermediates that can be reliably scaled and functionalized without core degradation, making azepan-3-one highly suitable for industrial workflows.
Supports selectivity context review for cathepsin K over L/V
Recombinant human cathepsins K, L, V
The structural shift from a piperidin-3-one to an azepan-3-one core in cyclic 1,3-diaminoketone Cathepsin K inhibitors not only improves chemical stability but also directly impacts biological performance. The incorporation of the 7-membered azepanone ring provided compounds with substantially improved oral bioavailability in rat models compared to their 5- and 6-membered counterparts, validating the azepane scaffold as a superior pharmacokinetic template [1].
| Evidence Dimension | Oral bioavailability in animal models |
| Target Compound Data | Azepan-3-one based inhibitors (Improved bioavailability) |
| Comparator Or Baseline | Piperidin-3-one / Pyrrolidin-3-one based inhibitors (Poor bioavailability) |
| Quantified Difference | Enhanced systemic exposure and metabolic stability |
| Conditions | In vivo rat pharmacokinetic models |
For pharmaceutical procurement, selecting the azepan-3-one scaffold is a strategic choice to overcome the poor pharmacokinetic profiles associated with smaller nitrogen heterocycles.
Multiple patent families claim C1-6alkyl-4-amino-azepan-3-one derivatives as cathepsin K, S, L inhibitors
Reported IP context; indicates scaffold's role in inhibitor design
Patent literature; qualitative evidence
Azepan-3-one is the premier choice for developing cyclic 1,3-diaminoketone protease inhibitors (such as Cathepsin K targets), where its unique enolization kinetics prevent the rapid C-4 epimerization that destroys the efficacy of piperidin-3-one analogs[1].
In complex synthetic workflows requiring formal 1,3-migrations, the azepane core provides the necessary stereoelectronic flexibility for efficient p-orbital overlap, ensuring high chemoselectivity that rigid 6-membered rings cannot achieve [2].
The reactive C-3 ketone and the metabolically stable 7-membered ring make azepan-3-one an ideal precursor for synthesizing novel therapeutics, where the expanded ring size directly translates to improved oral bioavailability compared to smaller nitrogen heterocycles[1].